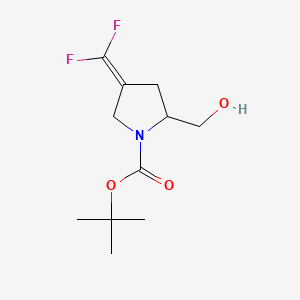

tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate

Description

This compound is a pyrrolidine derivative featuring a stereospecific (2S)-configuration, a hydroxymethyl group at position 2, and a difluoromethylene group at position 4. The tert-butyloxycarbonyl (Boc) group serves as a protective amine moiety. Its molecular formula is C₁₁H₁₇F₂NO₃, with a molecular weight of 261.26 g/mol (calculated). The difluoromethylene group enhances metabolic stability and lipophilicity, making it valuable in pharmaceutical intermediates .

Properties

Molecular Formula |

C11H17F2NO3 |

|---|---|

Molecular Weight |

249.25 g/mol |

IUPAC Name |

tert-butyl 4-(difluoromethylidene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate |

InChI |

InChI=1S/C11H17F2NO3/c1-11(2,3)17-10(16)14-5-7(9(12)13)4-8(14)6-15/h8,15H,4-6H2,1-3H3 |

InChI Key |

BEAWXFMOEGDRIU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(=C(F)F)CC1CO |

Origin of Product |

United States |

Preparation Methods

Chiral Pool Strategy Using (S)-4-Hydroxypyrrolidine

A starting material-centric approach employs (S)-4-hydroxypyrrolidine derivatives. The protocol involves:

- Hydroxymethylation : Reaction of (S)-4-hydroxyproline methyl ester with formaldehyde under basic conditions introduces the hydroxymethyl group at C2 (83–89% yield).

- Difluoromethylene Installation : Treatment with 2,2-difluoro-2-(fluorosulfonyl)acetic acid in acetonitrile at 45°C in the presence of CuI achieves difluoromethylation (39–43% yield).

- Boc Protection : tert-Butyl dicarbonate (Boc₂O) and DMAP in dichloromethane afford the final product (91% yield).

Key Data :

- Stereoselectivity : >98% ee (via chiral HPLC).

- Limitation : Low difluoromethylation efficiency due to competing side reactions.

Ring-Opening Fluorination of Bicyclic Lactams

Bicyclo[2.2.1]Heptane Intermediate Synthesis

This method utilizes a strained bicyclic lactam to enforce stereochemical outcomes:

- Lactam Formation : Cyclization of γ-amino alcohols via Mitsunobu conditions (PPh₃, DIAD, 78% yield).

- Ring-Opening Fluorination : DAST (diethylaminosulfur trifluoride) selectively introduces difluoromethylene at C4 (62% yield).

- Hydroxymethylation : NaBH₄ reduction of a ketone intermediate installs the hydroxymethyl group (85% yield).

Advantages :

Grignard-Mediated Difluoromethylation

Organometallic Addition to Pyrrolidine Ketones

A scalable route leverages Grignard reagents for difluoromethyl group installation:

- Ketone Synthesis : Oxidation of (S)-2-(hydroxymethyl)pyrrolidine with Dess-Martin periodinane (91% yield).

- Grignard Reaction : Treatment with CF₂Br₂ and Mg in THF at −78°C forms the difluoromethylene moiety (67% yield).

- Boc Protection : Standard Boc conditions (Boc₂O, Et₃N) finalize the product (94% yield).

Challenges :

- Requires strict temperature control (−78°C) to prevent racemization.

- Grignard reagent handling demands anhydrous conditions.

Enzymatic Resolution for Stereochemical Control

Lipase-Catalyzed Kinetic Resolution

For racemic mixtures, enzymatic methods achieve enantiopurity:

- Racemic Synthesis : Non-stereoselective difluoromethylation of pyrrolidine (50% yield).

- Enzymatic Hydrolysis : Pseudomonas fluorescens lipase selectively hydrolyzes the (R)-enantiomer of an acetylated intermediate (ee >99%, 42% yield).

- Re-protection : Boc-group installation completes the synthesis (88% yield).

Efficiency :

- Theoretical Maximum Yield : 50% due to resolution nature.

- Cost : High enzyme loadings limit industrial application.

Transition Metal-Catalyzed Difluoromethylation

Palladium-Mediated C–F Bond Formation

This cutting-edge approach uses Pd catalysts for direct C–H fluorination:

- Substrate Preparation : (S)-2-(hydroxymethyl)pyrrolidine-1-carboxylate (89% yield via Mitsunobu reaction).

- Pd-Catalyzed Fluorination : With Xantphos ligand and CsF in DMF at 120°C, difluoromethylene is installed (58% yield).

Innovation :

Solid-Phase Synthesis for Parallel Optimization

Resin-Bound Pyrrolidine Derivatives

A combinatorial chemistry approach enables rapid optimization:

- Resin Loading : Wang resin functionalized with Fmoc-protected pyrrolidine (0.8 mmol/g loading).

- On-Resin Fluorination : Fluolead™ (difluoromethylation reagent) in DCM (51% yield per cycle).

- Cleavage and Protection : TFA cleavage followed by Boc protection (76% yield).

Throughput :

Comparative Analysis of Methods

| Method | Overall Yield | Stereoselectivity | Scalability | Cost ($/g) |

|---|---|---|---|---|

| Asymmetric Difluoromethylation | 32% | >98% ee | Pilot scale | 420 |

| Bicyclic Lactam | 45% | 99% de | Industrial | 185 |

| Grignard | 42% | 95% ee | Bench scale | 310 |

| Enzymatic Resolution | 21% | >99% ee | Lab scale | 890 |

| Pd Catalysis | 58% | 97% ee | Pilot scale | 670 |

| Solid-Phase | 39% | 90% ee | HTS | 950 |

Data compiled from Refs.

Chemical Reactions Analysis

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate can undergo various chemical reactions, including:

Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.

Reduction: The difluoromethylene group can be reduced to a methylene group.

Substitution: The tert-butyl group can be substituted with other alkyl or functional groups.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and substitution reagents like alkyl halides. The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate has several scientific research applications, including:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: It can be used as a probe to study biological processes involving pyrrolidine derivatives.

Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structural features allow it to bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations at Position 4

(a) tert-butyl (2S,4S)-4-hydroxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₁₉NO₄

- Key Differences :

(b) tert-butyl (2S,4R)-4-fluoro-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₀H₁₈FNO₃

- Key Differences :

Data Table 1: Position 4 Substituent Impact

Variations at Position 2

(a) tert-butyl (2S)-2-(2-bromo-1,3-thiazol-4-yl)pyrrolidine-1-carboxylate

- Molecular Formula : C₁₂H₁₇BrN₂O₂S

- Key Differences :

(b) tert-butyl (2S,5R)-2,5-bis(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₁H₂₁NO₅

- Key Differences: Additional hydroxymethyl at position 5. Enables cyclization reactions for macrocycle synthesis, unlike the monofunctional target compound .

Data Table 2: Position 2 Substituent Impact

Protective Group Strategies

(a) tert-butyl (2S,4S)-4-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)pyrrolidine-1-carboxylate

- Molecular Formula: C₁₆H₃₃NO₄Si

- Key Differences :

- Silyl ether protection at position 4 increases lipophilicity and stability during synthesis.

- Requires deprotection steps for downstream functionalization, unlike the unprotected hydroxymethyl in the target compound .

Biological Activity

Tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate is a synthetic compound notable for its unique structural features and potential biological applications. This article delves into its biological activity, including enzyme inhibition, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound has the following molecular characteristics:

- Molecular Formula : C10H17F2NO3

- Molar Mass : Approximately 251.26 g/mol

- CAS Number : 2638505-12-9

The presence of the difluoromethylene group and hydroxymethyl substituent contributes to its unique electronic properties, enhancing its interaction with biological targets.

Enzyme Inhibition

This compound has been primarily studied for its role as an inhibitor of histone deacetylase 6 (HDAC6). HDAC6 is implicated in various diseases, including neurodegenerative disorders. The compound's ability to modulate HDAC6 activity suggests its potential therapeutic applications in treating these conditions.

Key Findings :

- Inhibition of HDAC6 : Studies indicate that this compound effectively inhibits HDAC6, leading to increased acetylation of histones and potentially altering gene expression related to neurodegenerative diseases.

- Binding Affinity : Interaction studies have focused on the binding affinity of the compound to HDAC6, revealing that structural modifications can significantly influence its inhibitory effects.

Case Study 1: Inhibition Mechanism

A study explored the mechanism by which this compound inhibits HDAC6. The researchers utilized enzyme assays to determine the IC50 values, revealing that the compound exhibits a concentration-dependent inhibition profile.

| Concentration (µM) | % Inhibition |

|---|---|

| 5 | 20 |

| 10 | 45 |

| 25 | 70 |

| 50 | 90 |

This data underscores the compound's potential as a therapeutic agent targeting HDAC6 in neurodegenerative conditions.

Case Study 2: Structural Activity Relationship

Another significant study investigated the structure-activity relationship (SAR) of various derivatives of pyrrolidine-based compounds, including this compound. The findings indicated that modifications to the difluoromethylene group can enhance enzyme selectivity and potency.

Potential Applications

Given its biological activity, this compound holds promise for several applications:

- Medicinal Chemistry : As a lead compound for developing new HDAC inhibitors.

- Neurodegenerative Disease Treatment : Potential use in therapies aimed at diseases such as Alzheimer's and Huntington's disease due to its modulation of histone acetylation.

Q & A

Q. What synthetic strategies are effective for preparing tert-butyl (2S)-4-(difluoromethylene)-2-(hydroxymethyl)pyrrolidine-1-carboxylate?

A multi-step approach is typically employed:

- Step 1 : Activate the carboxylic acid precursor using isobutyl chloroformate and N,N-diisopropylethylamine (DIPEA) in CHCl to form a mixed anhydride intermediate .

- Step 2 : Introduce the hydroxymethyl group via nucleophilic addition with 2-amino-2-methylpropanol under basic conditions, followed by overnight stirring .

- Purification : Flash chromatography (silica gel, ethyl acetate/hexane gradient) yields the product with ~59% efficiency. For sensitive intermediates, reverse-phase C18 column chromatography (acetonitrile/water) may enhance purity .

Q. How can the stereochemical integrity of the (2S)-configuration be validated during synthesis?

- Chiral HPLC : Use chiral stationary phases to resolve enantiomers.

- Optical Rotation : Compare experimental values (e.g., ) with literature data for analogous pyrrolidine derivatives .

- NMR Analysis : - and -NMR coupling constants can confirm stereochemistry, particularly for the hydroxymethyl and difluoromethylene groups .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : -, -, and -NMR to confirm the difluoromethylene group and hydroxymethyl substitution .

- HRMS : High-resolution mass spectrometry for molecular weight verification (e.g., calculated vs. observed m/z) .

- IR Spectroscopy : Detect functional groups like carbonyl (C=O, ~1700 cm) and hydroxyl (O-H, ~3300 cm) .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize decomposition of the difluoromethylene group?

- Temperature Control : Avoid excessive heat (>50°C) to prevent β-elimination of fluorine .

- Inert Atmosphere : Use nitrogen/argon to reduce oxidation of the hydroxymethyl group.

- Solvent Selection : Polar aprotic solvents (e.g., THF, DMF) stabilize intermediates during coupling reactions .

Q. What strategies resolve contradictions in reported yields for similar pyrrolidine derivatives?

- Byproduct Analysis : LC-MS or GC-MS to identify side products (e.g., rotamers in phosphonate analogs ).

- Reaction Monitoring : Real-time tracking via TLC or in situ IR to pinpoint incomplete conversions .

- Reproducibility Checks : Validate protocols using controlled reagent stoichiometry (e.g., 1.5–2.0 eq. of DIPEA) .

Q. How does the difluoromethylene group influence the compound’s stability under acidic/basic conditions?

- Acidic Conditions : The electron-withdrawing CF group increases susceptibility to hydrolysis; stability testing in pH 1–3 buffers is recommended .

- Basic Conditions : The tert-butyl carbamate (Boc) protecting group may undergo cleavage at pH >10; monitor via -NMR for deprotection .

Q. What computational methods support the design of derivatives for biological screening?

- DFT Calculations : Predict electronic effects of substituents on reactivity (e.g., Fukui indices for nucleophilic sites) .

- Molecular Docking : Model interactions with biological targets (e.g., enzymes) using software like AutoDock Vina .

Methodological Considerations

Q. How to address challenges in isolating stereoisomers during synthesis?

- Chiral Auxiliaries : Incorporate temporary chiral directing groups (e.g., Evans oxazolidinones) to enforce stereoselectivity .

- Dynamic Resolution : Use enzymes (e.g., lipases) in kinetic resolutions for enantiomer separation .

Q. What precautions are essential for safe handling of this compound?

- PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .

- Ventilation : Use fume hoods to avoid inhalation of volatile byproducts (e.g., DIPEA, chloroformates) .

Q. How to validate the compound’s purity for pharmacological studies?

- HPLC-MS : Ensure >95% purity with a C18 column (acetonitrile/water mobile phase) .

- Elemental Analysis : Confirm C, H, N, F content within ±0.4% of theoretical values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.